2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid
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Overview
Description
2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
- A 80426 Mesylate is an equiproportional preparation of three different ergotamantriones: dihydroergocornine, dihydroergocristine, and dihydroergocryptine. These components are produced by the fungus Claviceps purpurea and are derivatives of the tetracyclic compound 6-methylergonovine .
- The primary targets of A 80426 Mesylate involve adrenergic, dopaminergic, and serotonergic receptors .
- A 80426 Mesylate exhibits dual action as a partial agonist/antagonist of these receptors. It interacts with adrenergic, dopaminergic, and serotonergic receptors, leading to specific changes in cellular signaling pathways .
- The affected pathways include those associated with adrenergic, dopaminergic, and serotonergic neurotransmission. Downstream effects may involve modulation of neurotransmitter release, receptor activation, and intracellular signaling cascades .
- Solubility: A 80426 Mesylate is soluble in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL when ultrasonicated and heated to 60°C .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the intramolecular Friedel-Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance . Another approach involves the use of low-valent titanium in the McMurry reaction to promote the reductive deoxygenation of carbonyl compounds to olefins .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve the use of high-yield cyclization reactions. For example, the cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives using hydroiodic acid in acetic acid is a common industrial method . These methods are designed to maximize yield and minimize side reactions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction may produce benzofuran alcohols.
Scientific Research Applications
2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Medicine: Investigated for its potential use as an anti-viral and anti-oxidative agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol: Another benzofuran derivative with similar biological activities.
2-Benzofuranyl methyl ketone: Known for its use in organic synthesis and pharmaceutical applications.
Uniqueness
2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity. Its combination of benzofuran and tetrahydronaphthalene moieties makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2.CH4O3S/c1-24(13-11-17-9-10-18-12-14-26-23(18)15-17)16-19-5-3-7-21-20(19)6-4-8-22(21)25-2;1-5(2,3)4/h4,6,8-10,12,14-15,19H,3,5,7,11,13,16H2,1-2H3;1H3,(H,2,3,4)/t19-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQPEIGWZATOHW-FYZYNONXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC2=C(C=C1)C=CO2)C[C@@H]3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152148-64-6 |
Source
|
Record name | 6-Benzofuranethanamine, N-methyl-N-[(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)methyl]-, (R)-, methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152148-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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